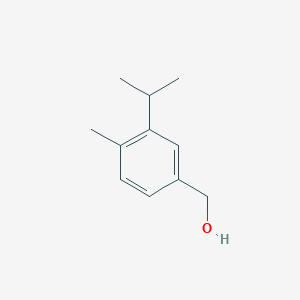

(3-Isopropyl-4-methylphenyl)methanol

描述

Structure

3D Structure

属性

CAS 编号 |

91967-56-5 |

|---|---|

分子式 |

C11H16O |

分子量 |

164.24 g/mol |

IUPAC 名称 |

(4-methyl-3-propan-2-ylphenyl)methanol |

InChI |

InChI=1S/C11H16O/c1-8(2)11-6-10(7-12)5-4-9(11)3/h4-6,8,12H,7H2,1-3H3 |

InChI 键 |

CTMUBKZOIQHXFC-UHFFFAOYSA-N |

规范 SMILES |

CC1=C(C=C(C=C1)CO)C(C)C |

产品来源 |

United States |

Synthetic Methodologies for 3 Isopropyl 4 Methylphenyl Methanol and Analogues

Strategies for Constructing the Substituted Phenyl Core

The key challenge in synthesizing the target compound is the precise installation of the isopropyl and methyl groups at the 3- and 4-positions of the benzene (B151609) ring, respectively, relative to the eventual methanol (B129727) moiety.

Friedel-Crafts alkylation and related reactions are fundamental methods for introducing alkyl groups onto an aromatic ring. The synthesis of the 1-isopropyl-2-methylbenzene scaffold, a constitutional isomer of the target's core (p-cymene), often starts with accessible precursors like m-cresol (B1676322) or toluene (B28343).

A common industrial approach to a related isomer, p-cymene (B1678584) (4-isopropyl-1-methylbenzene), involves the alkylation of toluene with propylene (B89431). This reaction is typically catalyzed by solid acids such as zeolites (e.g., HZSM-5) or persulfated alumina (B75360) and zirconia. While this produces the p-isomer, similar principles can be applied to different starting materials to achieve other substitution patterns. For instance, the isopropylation of m-cresol can be a key step. In one patented method, m-cresol is first protected at the hydroxyl group, followed by a Friedel-Crafts isopropylation using an isopropylating agent like isopropyl chloride or propylene in the presence of a Lewis acid catalyst such as aluminum trichloride (B1173362) (AlCl₃). Subsequent deprotection yields 4-isopropyl-3-methylphenol (B166981), a close analogue and potential precursor.

Table 1: Catalysts and Conditions for Friedel-Crafts Isopropylation

| Starting Material | Alkylating Agent | Catalyst | Conditions | Product |

| Toluene | Propylene | Modified HZSM-5 Zeolite | 523 K, WHSV = 4.6 h⁻¹ | p-Cymene |

| Toluene | Isopropyl alcohol | UDCaT-4 (persulfated alumina/zirconia) | Vapor phase | p-Cymene |

| Protected m-cresol | Isopropyl chloride | Aluminum trichloride | 5-15 °C | Protected 4-isopropyl-3-methylphenol |

The selectivity of these reactions can be influenced by the catalyst choice and reaction conditions, with catalyst shape selectivity (in the case of zeolites) playing a crucial role in directing the position of the incoming alkyl group.

Modern synthetic chemistry heavily relies on transition-metal-catalyzed cross-coupling reactions to construct C-C bonds with high precision. These methods offer a powerful alternative to classical alkylations for building the substituted phenyl core. For instance, a suitably di-halogenated benzene ring can be sequentially functionalized.

A versatile approach involves the Suzuki-Miyaura coupling, where an aryl halide is coupled with an organoboron species. To generate a structure analogous to the target compound's core, one could envision a strategy starting with a dihalotoluene, such as 1-bromo-2-chloro-4-methylbenzene. A first Suzuki coupling could introduce the isopropyl group (using isopropylboronic acid or a derivative), followed by a second coupling or functional group transformation at the other halogenated site.

Another relevant strategy is the direct cross-coupling of a halogenated phenol (B47542) derivative with an isopropyl metal compound. A patented method describes the synthesis of 4-isopropyl-3-methylphenol by reacting 4-halogenated-3-methylphenol with an isopropyl Grignard reagent (e.g., isopropylmagnesium bromide) in the presence of a palladium or nickel catalyst. This reaction proceeds via a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.

Table 2: Cross-Coupling Strategies for Substituted Aromatics

| Aryl Substrate | Coupling Partner | Catalyst System | Reaction Type | Product Type |

| Aryl Halide/Triflate | Potassium acetoxymethyltrifluoroborate | Palladium Catalyst | Suzuki-Miyaura | Benzylic Alcohols |

| 4-Halogenated-3-methylphenol | Isopropyl metal compound | Palladium or Nickel Catalyst | Kumada/Negishi-type | Isopropylated Phenol |

| Aryl Halide | α-bromobenzoates | Dual Nickel/Photoredox | Reductive Cross-Coupling | Chiral Secondary Benzylic Alcohols |

These cross-coupling methods provide excellent functional group tolerance and regioselectivity, making them highly valuable for the synthesis of complex substituted aromatic compounds. youtube.commasterorganicchemistry.com

Formation of the Methanol Moiety

Once the 3-isopropyl-4-methylphenyl core is assembled, the final step is the introduction of the methanol group (-CH₂OH). This is typically achieved by modifying a pre-existing functional group on the aromatic ring.

The most direct route to (3-Isopropyl-4-methylphenyl)methanol is the reduction of the corresponding aldehyde (3-isopropyl-4-methylbenzaldehyde) or carboxylic acid (3-isopropyl-4-methylbenzoic acid).

Aldehyde Reduction : Aldehydes are readily reduced to primary alcohols using mild reducing agents. youtube.com Sodium borohydride (B1222165) (NaBH₄) is a commonly used reagent for this transformation due to its selectivity, ease of handling, and compatibility with various functional groups. youtube.commasterorganicchemistry.com The reaction is typically carried out in an alcoholic solvent like methanol or ethanol (B145695), where the hydride ion (H⁻) from NaBH₄ attacks the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide by the solvent or an acidic workup. google.com

Carboxylic Acid Reduction : Carboxylic acids require a more powerful reducing agent. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this conversion. youtube.com The reaction is performed in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by a careful aqueous workup to neutralize the reaction and protonate the alkoxide intermediate to yield the primary alcohol.

Catalytic hydrogenation over a metal catalyst (e.g., Raney Nickel, Palladium on Carbon) is another effective method for the reduction of benzaldehydes to their corresponding benzyl (B1604629) alcohols. sigmaaldrich.com

The formation of a primary alcohol can also be achieved via the addition of a one-carbon nucleophile to a suitable carbonyl compound. The Grignard reaction is a classic and powerful tool for this purpose. youtube.com

To synthesize this compound, one would first prepare the Grignard reagent from a corresponding aryl halide, such as 1-bromo-3-isopropyl-4-methylbenzene. This is done by reacting the aryl bromide with magnesium metal in an anhydrous ether solvent. youtube.comdoubtnut.com The resulting organomagnesium compound, (3-isopropyl-4-methylphenyl)magnesium bromide, is then reacted with formaldehyde (B43269) (HCHO). youtube.com Formaldehyde serves as the one-carbon electrophile. The nucleophilic aryl group of the Grignard reagent adds to the carbonyl carbon of formaldehyde. A subsequent acidic workup protonates the intermediate magnesium alkoxide to furnish the final primary alcohol, this compound.

Advanced Synthetic Approaches

Beyond the classical methods, several advanced strategies can be envisioned for the synthesis of substituted benzyl alcohols like this compound. These approaches often offer greater efficiency, atom economy, or novel pathways for functionalization.

One such strategy is the direct oxidation of a benzylic C-H bond. For instance, methods have been developed for the selective monooxidation of alkylated benzenes. Using an oxidant like bis(methanesulfonyl) peroxide, a benzylic methylene (B1212753) group can be converted into a mesylate, which can then be hydrolyzed to the corresponding benzylic alcohol. This approach avoids the need for a pre-installed functional group at the target position, instead directly functionalizing a C-H bond of the hydrocarbon precursor, 2-isopropyl-1,4-dimethylbenzene (or an isomer leading to the desired product).

Another advanced method involves the copper-catalyzed oxidative cross-coupling of benzylic C-H bonds directly with alcohols to form benzyl ethers, which could potentially be cleaved to yield the benzyl alcohol. These radical-based pathways, often initiated by an oxidant like N-fluorobenzenesulfonimide (NFSI), can offer high site selectivity due to the relative weakness of the benzylic C-H bond.

Furthermore, nickel-catalyzed stereoselective coupling reactions that activate benzylic C–O bonds provide powerful tools for creating complex structures and could be adapted for the synthesis of analogues. These methods allow for the coupling of benzylic alcohol derivatives (like ethers or esters) with various organometallic reagents.

Catalytic Synthesis Techniques for Aromatic Alcohols

The catalytic reduction of aromatic aldehydes and ketones represents a primary and efficient route to aromatic alcohols. This transformation is typically achieved through catalytic hydrogenation, which offers high yields and selectivity under various conditions. A range of metal-based catalysts have been developed to facilitate this conversion.

Palladium catalysts, particularly when supported, are effective for the hydrogenation of aromatic aldehydes. For instance, Pd(0)EnCat™ 30NP has been shown to selectively reduce aromatic aldehydes and ketones to their corresponding alcohols in high conversions under mild conditions, using hydrogen gas at room temperature. beilstein-journals.org This catalyst demonstrates better selectivity compared to traditional Pd/C, minimizing over-reduction to hydrocarbons. beilstein-journals.org Ruthenium-based catalysts are also highly active. Ru nanoparticles supported on ordered mesoporous carbons (CMK-3) have been used for the liquid-phase hydrogenation of benzaldehyde (B42025) and its derivatives in water at room temperature, showing good efficiency and reusability. researchgate.net

More recently, catalysts based on earth-abundant metals like iron and manganese have gained attention as more sustainable alternatives to precious metals. Well-defined iron(II) and manganese(I) pincer complexes have proven to be highly efficient for the chemoselective hydrogenation of aldehydes. nih.govnih.gov These catalysts can operate under mild conditions (room temperature, 4–50 bar H₂) and exhibit remarkable selectivity for aldehydes over other reducible functional groups like ketones, esters, or olefins. nih.govnih.gov For example, an iron(II) PNP pincer complex achieved full conversion of 4-fluorobenzaldehyde (B137897) to the corresponding alcohol in 30 minutes at room temperature and 6 bar of H₂ pressure. acs.org The synthesis of this compound would typically proceed via the catalytic reduction of its corresponding aldehyde, 3-isopropyl-4-methylbenzaldehyde.

The selective oxidation of the benzylic C-H bond in the corresponding hydrocarbon (4-isopropyl-1,2-dimethylbenzene) offers an alternative pathway. Methods using oxidants like bis(methanesulfonyl) peroxide, mediated by copper catalysts, can yield benzylic alcohols selectively, avoiding over-oxidation to the ketone. acs.orgnih.gov

| Catalyst System | Substrate Type | Key Conditions | Product | Notable Findings |

|---|---|---|---|---|

| Pd(0)EnCat™ 30NP | Aromatic Aldehydes & Ketones | H₂ (balloon), Room Temp, 16h | Benzylic Alcohols | High conversion (87-100%); better selectivity against over-reduction than Pd/C. beilstein-journals.org |

| Ru/CMK-3 | Substituted Benzaldehydes | H₂ (medium pressure), Room Temp, Water | Substituted Benzyl Alcohols | Efficient and reusable catalyst; conversion influenced by electronic and steric effects of substituents. researchgate.net |

| [Mn(PNP-iPr)(CO)₂(H)] | Aromatic Aldehydes | 50 bar H₂, 25 °C, EtOH, 18h | Primary Benzylic Alcohols | Highly chemoselective for aldehydes over ketones; operates under base-free conditions with low catalyst loading (0.05 mol%). nih.gov |

| Fe(II) PNP Pincer Complex | Aromatic Aldehydes | 6 bar H₂, Room Temp, EtOH, tBuOK | Primary Benzylic Alcohols | Extremely high activity (TONs up to 80,000); rapid conversion (<30 min) with excellent selectivity. nih.govacs.org |

| Copper(I) acetate (B1210297) / bis(methanesulfonyl) peroxide | Alkylarenes (e.g., Toluene derivatives) | CH₂Cl₂, then HFIP/H₂O | Benzylic Alcohols | Selective mono-oxidation of benzylic C-H bonds; tolerates sensitive functional groups like alkenes and alkynes. acs.orgnih.gov |

Enantioselective Synthesis Methodologies Applicable to Chiral Analogues

While this compound itself is achiral, the synthesis of chiral aromatic alcohols is of significant importance, particularly in the pharmaceutical industry. nih.gov Enantioselective methods are typically applied to prochiral ketones, such as a hypothetical (3-isopropyl-4-methylphenyl) methyl ketone, to produce a chiral secondary alcohol. These methods fall into several categories.

Organocatalysis plays a key role in the asymmetric reduction of prochiral ketones. Catalysts such as oxazaborolidines (as in the Corey-Bakshi-Shibata reduction), BINOL derivatives, and chiral phosphoric acids are used to achieve high enantioselectivity. rsc.org These small organic molecules activate a reducing agent (like borane (B79455) or a Hantzsch ester) and direct its delivery to one face of the carbonyl group. rsc.org

Biocatalysis offers an environmentally friendly and highly selective alternative. mdpi.com Whole-cell systems (using bacteria, yeast, or plant tissues) or isolated enzymes (ketoreductases, alcohol dehydrogenases) can reduce prochiral ketones with excellent enantiomeric excess (e.e.). mdpi.comnih.gov Plant tissues from carrots (Daucus carota) or apples (Malus pumila) have been shown to reduce acetophenone (B1666503) derivatives with high e.e. values. nih.govresearchgate.net Recombinant E. coli expressing enzymes like cytochrome P450 can perform stereoselective benzylic hydroxylation on alkylbenzene substrates to produce enantioenriched benzylic alcohols. thieme-connect.com A significant advantage of biocatalysis is its ability to operate under mild, aqueous conditions. mdpi.com

Metal-based catalysis using chiral ligands is another powerful approach. Transition metals like rhodium, ruthenium, or iridium, complexed with chiral ligands (e.g., derivatives of BINAP), are widely used for asymmetric hydrogenation. These catalysts can achieve very high turnover numbers and enantioselectivities. Dual catalysis systems, combining photoredox and nickel catalysis with chiral bi-oxazoline (BiOX) ligands, have been developed for the asymmetric cross-coupling of aryl bromides with α-N-heterocyclic trifluoroborates to generate chiral N-benzylic heterocycles. nih.gov

| Methodology | Catalyst/System | Substrate Type | Typical Product e.e. | Key Features |

|---|---|---|---|---|

| Organocatalysis | Oxazaborolidines, Chiral Phosphoric Acids, etc. rsc.org | Prochiral Ketones | Often >90% | Metal-free; relies on small chiral organic molecules to induce asymmetry. rsc.org |

| Biocatalysis (Whole-Cell) | Plant Tissues (e.g., Daucus carota) nih.govresearchgate.net | Aromatic Ketones | Up to 98% | Environmentally friendly; mild aqueous conditions; can produce both (R) and (S) enantiomers depending on the biocatalyst. nih.govresearchgate.net |

| Biocatalysis (Isolated Enzyme) | Ketoreductases (KREDs), Cytochrome P450 nih.govthieme-connect.com | Prochiral Ketones, Alkylbenzenes | Often >99% | High selectivity and activity; avoids cofactor addition by using self-sufficient systems. nih.govthieme-connect.com |

| Asymmetric Hydrogenation | Ru/Rh/Ir with Chiral Ligands (e.g., BINAP) | Aromatic Ketones | Often >95% | High efficiency and turnover numbers; widely used in industrial processes. |

| Asymmetric C-C Coupling | Ni/Photoredox with Chiral BiOX Ligands nih.gov | Aryl Halides & Trifluoroborates | Good to Excellent | Constructs chiral centers via C(sp²)-C(sp³) bond formation under mild conditions. nih.gov |

Investigation of Reaction Conditions and Solvent Effects

The outcome of the synthesis of aromatic alcohols is highly dependent on the chosen reaction conditions and solvent. In catalytic hydrogenation, key parameters include temperature, hydrogen pressure, catalyst loading, and the nature of the solvent.

Solvent selection is critical and can dramatically affect reaction rates and selectivity. nih.gov For the hydrogenation of aldehydes, protic solvents like ethanol are often preferred and can be essential for the catalytic cycle to proceed, especially with base-metal catalysts. nih.govacs.org In contrast, aprotic solvents like ethyl acetate can sometimes prevent the over-reduction of aryl aldehydes. beilstein-journals.org Studies on the H-transfer reduction of aldehydes have shown that solvents with high hydrogen-bond accepting ability or high polarizability, such as 1,4-dioxane (B91453) and diethyl ether, can coordinate to the catalyst's active sites, hindering substrate access and leading to significantly lower reaction rates compared to non-coordinating solvents like n-hexane or cyclohexane. nih.govrsc.org

Temperature and pressure are important variables for controlling reaction kinetics. While many modern catalysts are designed to work at room temperature and moderate pressures (1-50 bar), increasing these parameters can sometimes accelerate the reaction. nih.govnih.gov However, harsher conditions may also lead to undesirable side reactions, such as the formation of ethers from benzyl alcohols or over-reduction of the aromatic ring or alcohol functional group. researchgate.net For instance, in the dehydrative etherification of benzyl alcohol, higher temperatures can lead to increased formation of dibenzyl ether as a byproduct. researchgate.net

Catalyst loading and additives also play a crucial role. While lower catalyst loading is economically and environmentally desirable, sufficient catalyst is needed to achieve reasonable reaction times. In some catalytic systems, the addition of a base (like tBuOK) is mandatory to generate the active catalytic species and facilitate the reaction. acs.org Conversely, other systems are designed to operate under base-free conditions, which can be advantageous for substrates sensitive to basic media. nih.gov

| Parameter | Condition/Solvent | Effect on Reaction | Example |

|---|---|---|---|

| Solvent | Protic (e.g., Ethanol) | Often essential for hydrogenation with Fe/Mn pincer catalysts; can act as a proton source. nih.gov | Hydrogenation of 4-fluorobenzaldehyde with an Fe(II) catalyst proceeds rapidly in EtOH but not in aprotic THF or toluene. acs.org |

| Non-coordinating (e.g., n-Hexane, Cyclohexane) | Leads to higher catalytic activity in H-transfer reductions by allowing easier access to catalytic sites. nih.gov | Aluminium isopropoxide-catalyzed reduction of propionaldehyde (B47417) is significantly faster in n-hexane than in toluene or 1,4-dioxane. nih.gov | |

| Coordinating (e.g., 1,4-Dioxane, Diethyl Ether) | Can block catalytic sites and significantly reduce reaction rates. rsc.org | Yields for H-transfer reduction of propionaldehyde are much lower in 1,4-dioxane (~35%) compared to n-hexane (~85%). rsc.org | |

| Temperature | Room Temperature (25 °C) | Sufficient for many modern, highly active catalysts, minimizing side reactions. nih.gov | Mn(I) pincer catalysts effectively hydrogenate aldehydes at 25 °C. nih.gov |

| Elevated Temperature | Increases reaction rate but can promote side reactions like ether formation. researchgate.net | Dehydrative coupling of benzyl alcohol shows increased dibenzyl ether byproduct at higher temperatures. researchgate.net | |

| Pressure (H₂) | Low to Moderate (1-10 bar) | Sufficient for highly active catalysts (e.g., Fe-based) and improves safety. acs.org | Fe(II) catalyst achieves full conversion at 6 bar H₂. acs.org |

| Moderate to High (30-50 bar) | Can significantly increase reaction rates or allow for lower catalyst loadings. nih.govacs.org | Increasing H₂ pressure from 6 to 30 bar dramatically reduces reaction time for an Fe-catalyzed hydrogenation. acs.org | |

| Additive | Base (e.g., tBuOK) | Often required to activate the catalyst for hydrogenation. acs.org | The presence of tBuOK is mandatory for the Fe(II)-catalyzed hydrogenation of aldehydes. acs.org |

Chemical Reactivity and Reaction Mechanisms

Transformations of the Hydroxyl Group

The hydroxyl group in (3-Isopropyl-4-methylphenyl)methanol is the primary site for a variety of important chemical transformations, including oxidation, nucleophilic substitution, and derivatization to esters and ethers.

Oxidation Pathways to Aldehydes and Carboxylic Acids

The oxidation of the primary alcohol moiety in this compound can be selectively controlled to yield either the corresponding aldehyde, 3-isopropyl-4-methylbenzaldehyde, or the carboxylic acid, 3-isopropyl-4-methylbenzoic acid. The choice of oxidizing agent and reaction conditions is crucial in determining the final product.

For the synthesis of the aldehyde, milder oxidizing agents are required to prevent over-oxidation to the carboxylic acid. Reagents such as Pyridinium Chlorochromate (PCC) are effective for this transformation. The reaction is typically carried out in an inert solvent like dichloromethane (B109758) (CH₂Cl₂) at room temperature.

Table 1: Oxidation of this compound to 3-Isopropyl-4-methylbenzaldehyde

| Reactant | Reagent | Solvent | Product |

|---|---|---|---|

| This compound | Pyridinium Chlorochromate (PCC) | Dichloromethane (CH₂Cl₂) | 3-Isopropyl-4-methylbenzaldehyde |

Conversely, the preparation of 3-isopropyl-4-methylbenzoic acid necessitates the use of strong oxidizing agents. Potassium permanganate (B83412) (KMnO₄) is a common and effective choice for this conversion. The reaction is typically performed in an aqueous solution, often under basic conditions, followed by acidification to yield the carboxylic acid. This process is analogous to the industrial synthesis of p-isopropylbenzoic acid, which can be achieved through the oxidation of related precursors. google.com

Table 2: Oxidation of this compound to 3-Isopropyl-4-methylbenzoic acid

| Reactant | Reagent | Conditions | Product |

|---|---|---|---|

| This compound | Potassium Permanganate (KMnO₄) | Aqueous, heat | 3-Isopropyl-4-methylbenzoic acid |

Nucleophilic Substitution Reactions

The hydroxyl group of this compound can be converted into a good leaving group, facilitating nucleophilic substitution reactions. This is typically achieved by protonation of the hydroxyl group in the presence of a strong acid, followed by attack of a nucleophile. For instance, reaction with hydrobromic acid (HBr) or thionyl chloride (SOCl₂) can be used to synthesize the corresponding benzylic halides.

The reaction with thionyl chloride is a common method for preparing benzyl (B1604629) chlorides from benzyl alcohols. This reaction often proceeds with retention of configuration if conducted in the absence of a base like pyridine, following an SNi (internal nucleophilic substitution) mechanism.

Esterification and Etherification Mechanisms

Esterification: this compound readily undergoes esterification with carboxylic acids in the presence of an acid catalyst, a process known as Fischer esterification. This reversible reaction is driven to completion by removing the water formed during the reaction. For example, the reaction with 3-chloro-4-methylbenzoic acid chloride in the presence of isopropyl alcohol leads to the formation of isopropyl 3-chloro-4-methylbenzoate, highlighting a similar esterification pathway. google.com

Etherification: The synthesis of ethers from this compound can be achieved via the Williamson ether synthesis. libretexts.orgmasterorganicchemistry.com This method involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This alkoxide then acts as a nucleophile and displaces a halide from an alkyl halide in an SN2 reaction to form the ether. To favor substitution over elimination, it is preferable to use a primary alkyl halide. libretexts.org

Reactivity of the Substituted Aromatic Ring

The isopropyl and methyl groups on the aromatic ring of this compound are both electron-donating groups, which activate the ring towards electrophilic aromatic substitution and direct incoming electrophiles to specific positions.

Electrophilic Aromatic Substitution Patterns

The activating nature of the alkyl substituents makes the aromatic ring of this compound more nucleophilic than benzene (B151609) itself and thus more reactive towards electrophiles. Both the isopropyl and methyl groups are ortho, para-directors. The directing effects of these two groups are cooperative, reinforcing electron density at certain positions on the ring.

Considering the positions relative to the existing substituents, the potential sites for electrophilic attack are C2, C5, and C6. The C2 position is ortho to the isopropyl group and meta to the methyl group. The C5 position is para to the isopropyl group and ortho to the methyl group. The C6 position is ortho to both the isopropyl and methyl groups. Steric hindrance from the bulky isopropyl group may influence the regioselectivity of the substitution, often favoring attack at the less hindered positions. For instance, in the nitration of toluene (B28343), ortho and para isomers are the major products. cerritos.edulibretexts.org

Side-Chain Functionalization Studies

While the primary focus is often on the hydroxyl group and the aromatic ring, the benzylic C-H bonds of the hydroxymethyl group can also be a site for functionalization, although this is less common for benzyl alcohols themselves compared to alkylbenzenes. Dehydrogenative coupling reactions of benzyl alcohols can lead to the formation of new carbon-carbon or carbon-heteroatom bonds. researchgate.net However, specific studies on the side-chain functionalization of the hydroxymethyl group in this compound are not widely reported. The functionalization of the isopropyl and methyl side chains is also a possibility under specific and often harsh reaction conditions.

Mechanistic Investigations of Key Reactions

This compound, as a substituted benzyl alcohol, undergoes reactions characteristic of this class of compounds, particularly oxidation of the benzylic alcohol group. The presence of electron-donating isopropyl and methyl groups on the aromatic ring influences the reactivity of the alcohol and the stability of reaction intermediates. Mechanistic investigations into the reactions of substituted benzyl alcohols provide a framework for understanding the behavior of this compound.

While specific kinetic studies for this compound are not extensively documented in publicly available literature, the kinetics of oxidation for a wide range of substituted benzyl alcohols have been thoroughly investigated. These studies provide valuable insights into the reaction pathways of the title compound.

The oxidation of benzyl alcohols by various oxidizing agents, such as chromic acid and its derivatives (e.g., pyridinium chlorochromate (PCC) and pyrazinium dichromate (PzDC)), is a well-studied reaction. libretexts.orgasianpubs.orgrsc.org Kinetic studies of these reactions consistently show a first-order dependence on both the alcohol and the oxidant concentrations. rsc.orgorientjchem.org The reactions are also typically acid-catalyzed. rsc.orgorientjchem.org

The effect of substituents on the aromatic ring on the reaction rate is a key aspect of these kinetic studies. For the oxidation of substituted benzyl alcohols, electron-donating groups are found to accelerate the reaction, while electron-withdrawing groups retard it. orientjchem.orgresearchgate.net This is quantified by the Hammett equation, which correlates the reaction rates with the substituent constants (σ). The negative value of the reaction constant (ρ) obtained in these studies indicates that a positive charge develops in the transition state at the benzylic position. rsc.orgresearchgate.net For example, in the oxidation of benzyl alcohols by pyrazinium dichromate, a Hammett plot yields a negative ρ value, supporting a mechanism where the transition state is stabilized by electron-donating groups. asianpubs.org Given that both the isopropyl and methyl groups in this compound are electron-donating, it is expected to have a higher rate of oxidation compared to unsubstituted benzyl alcohol.

A significant primary kinetic isotope effect (kH/kD) is observed when the benzylic hydrogen is replaced with deuterium (e.g., in α,α-dideuteriobenzyl alcohol). asianpubs.orgrsc.org This indicates that the cleavage of the α-C-H bond is the rate-determining step in the oxidation of benzyl alcohols. asianpubs.org

Table 1: Representative Kinetic Data for the Oxidation of Substituted Benzyl Alcohols

| Oxidizing Agent | Substrate | Reaction Constant (ρ) | Kinetic Isotope Effect (kH/kD) | Reference |

| Pyrazinium Dichromate (PzDC) | Substituted Benzyl Alcohols | Negative | 6.61 | asianpubs.org |

| Pyridinium Chlorochromate (PCC) | Substituted Benzyl Alcohols | -1.70 (uncatalyzed), -1.45 (acid-catalyzed) | 5.07 | rsc.org |

| Quinolinium Dichromate (QDC) | Substituted Benzyl Alcohols | -1.67 | 5.89 | datapdf.com |

| Acidified Dichromate | Substituted Benzyl Alcohols | - (curved Hammett plot) | Not specified | orientjchem.org |

This table presents generalized findings from studies on various substituted benzyl alcohols and is intended to be illustrative for the reactivity of this compound.

The oxidation of benzyl alcohols, including this compound, is proposed to proceed through several key intermediates, depending on the oxidant and reaction conditions.

A widely accepted mechanism for the oxidation of alcohols by chromium(VI) reagents involves the formation of a chromate ester intermediate. libretexts.orgasianpubs.org In this mechanism, the alcohol attacks the chromium(VI) center, followed by the loss of a proton to form the ester. The rate-determining step is the subsequent decomposition of this chromate ester via a cyclic transition state, involving the abstraction of the benzylic proton by a base (which could be a water molecule or another base present in the reaction mixture) and the transfer of electrons to the chromium center, leading to the formation of the corresponding aldehyde and a reduced chromium species (Cr(IV)). libretexts.org The electron-donating isopropyl and methyl groups on the aromatic ring of this compound would stabilize the partial positive charge that develops on the benzylic carbon in the transition state, thus accelerating the reaction.

An alternative mechanism, particularly under photochemical or certain catalytic conditions, involves the formation of radical intermediates. For instance, the photochemical oxidation of benzyl alcohols can proceed through the formation of a benzylic radical. rsc.org In this pathway, a photosensitizer abstracts a hydrogen atom from the benzylic position, generating a benzylic radical. This radical can then react with molecular oxygen to form a peroxy radical, which ultimately leads to the formation of the aldehyde.

In some oxidation reactions, a hydride ion transfer from the benzylic carbon to the oxidant is proposed. asianpubs.org The good correlation with Hammett's σ values in the oxidation of benzyl alcohols by PzDC is consistent with a mechanism involving a hydride transfer via a chromate ester. asianpubs.org

Key Proposed Intermediates in the Oxidation of this compound:

(3-Isopropyl-4-methylphenyl)methoxy-chromate ester: Formed in reactions with chromium(VI) oxidants.

(3-Isopropyl-4-methylphenyl)methyl radical: A potential intermediate in photochemical or radical-mediated oxidation reactions.

Benzylic carbocation-like transition state: The transition state in many oxidation reactions is characterized by the development of a partial positive charge on the benzylic carbon, which is stabilized by the electron-donating substituents.

The synthesis of thymol (B1683141) and carvacrol (B1668589), which are isomers of the phenol (B47542) corresponding to this compound, involves reactions that proceed through various intermediates, although not directly involving the alcohol itself. The mechanisms of these related syntheses often involve electrophilic aromatic substitution, where the positions of the isopropyl and methyl groups direct the incoming electrophiles.

No Publicly Available Computational or Theoretical Studies Found for this compound

Following a comprehensive search of scientific literature and chemical databases, no specific computational or theoretical chemistry studies have been found for the compound this compound. Consequently, it is not possible to generate an article that adheres to the requested detailed outline on this particular molecule.

The search included targeted queries for research applying specific computational methods to this compound, as well as broader searches on related structural isomers and derivatives. While computational studies exist for structurally similar compounds, such as the phenols thymol and carvacrol, and for generic substituted benzyl alcohols, the unique electronic and structural properties resulting from the specific 3-isopropyl and 4-methyl substitution pattern of the target compound mean that data from these related molecules cannot be accurately extrapolated.

Detailed, scientifically accurate information for the requested sections—including Quantum-Chemical Molecular Electron Density Theory (MEDT), Density Functional Theory (DFT) calculations (covering geometry optimization, electronic structure, spectroscopic parameters, and reaction pathways), Electron Localization Function (ELF), Natural Population Analysis (NPA), and Molecular Electrostatic Potential Surfaces (MEPS)—is contingent upon dedicated research having been performed and published for this exact compound.

As no such studies are available in the public domain, providing the requested data tables and detailed research findings is not feasible.

Computational and Theoretical Chemistry Studies

Structure-Reactivity Relationship (SAR) Studies via Computational Methods

While direct computational Structure-Activity Relationship (SAR) studies specifically targeting (3-Isopropyl-4-methylphenyl)methanol are not extensively detailed in published literature, a comprehensive understanding of its potential reactivity and biological interactions can be inferred from computational analyses of its close structural isomers, primarily thymol (B1683141) and carvacrol (B1668589). nih.govrsc.org These studies utilize advanced computational techniques to model and predict how molecular structure influences chemical behavior and biological activity, providing a robust framework for understanding this compound.

Computational methods such as Density Functional Theory (DFT), molecular docking, and network pharmacology are instrumental in elucidating the SAR of this class of compounds. nih.govrsc.orgphyschemres.org DFT calculations, for instance, are employed to analyze molecular geometry, electronic structure, and quantum chemical properties, which are fundamental to understanding a molecule's stability and reactivity. physchemres.orgresearchgate.net Molecular docking simulations predict the binding affinity and interaction patterns of these molecules with specific biological targets, such as proteins and enzymes, which is crucial for assessing their therapeutic potential. nih.govphyschemres.orgnih.gov

Research on thymol and carvacrol derivatives has demonstrated that modifications to the core phenolic scaffold can significantly impact their biological activity, including anticancer and antimicrobial properties. nih.govphyschemres.orgnih.gov Computational analyses have been pivotal in identifying promising analogues and elucidating their mechanisms of action at a molecular level. nih.govrsc.org For example, molecular docking studies have identified key protein targets, such as AKT1, which is implicated in cancer pathways, and have shown how different derivatives bind within the protein's active site. nih.govrsc.org

Quantum chemical studies provide insights into reactivity descriptors. For example, the energy gap (ΔE) between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key indicator of chemical reactivity. A smaller energy gap generally implies higher reactivity. Studies on thymol-based hybrids have calculated these properties to correlate structure with stability and reactivity. physchemres.org Similarly, Molecular Electrostatic Potential (MESP) maps reveal the electron-rich and electron-deficient regions of a molecule, predicting sites for nucleophilic and electrophilic attack. mdpi.com

These computational approaches allow for the systematic evaluation of how structural modifications—such as the position of the isopropyl, methyl, and hydroxyl groups on the phenyl ring—affect the molecule's interaction with biological targets. The findings from these studies on related isomers provide a valuable predictive foundation for understanding the structure-reactivity relationships of this compound.

Computational investigations into thymol and carvacrol derivatives have yielded specific quantitative data that helps build a comprehensive SAR model.

Molecular Docking and Binding Affinity:

Molecular docking simulations are frequently used to predict the binding energy of a ligand with a protein target. A more negative binding energy value typically indicates a stronger, more favorable interaction. Studies on novel thymol-based amino-thiazole hybrids have explored their potential as anticancer agents by docking them against various tyrosine kinase targets. physchemres.org

| Compound | Protein Target | Binding Affinity (kcal/mol) | Key Interaction Sites |

|---|---|---|---|

| Thymol-Amino-Thiazole Hybrid (5b) | EGFR (Epidermal Growth Factor Receptor) | -8.9 | Hydrophobic and electrostatic interactions |

| Thymol-Amino-Thiazole Hybrid (5d) | PDGFR (Platelet-Derived Growth Factor Receptor) | -9.3 | Hydrophobic and electrostatic interactions |

Quantum Chemical Reactivity Descriptors:

DFT calculations provide insights into the electronic properties and reactivity of molecules. The HOMO-LUMO energy gap is a critical parameter, where a larger gap suggests greater stability and lower chemical reactivity. physchemres.org

| Compound | Methodology | HOMO-LUMO Energy Gap (eV) | Implication |

|---|---|---|---|

| Thymol-Amino-Thiazole Hybrid (5a) | DFT/B3LYP/6-311G(d,p) | 3.886 | Significant stability and low chemical reactivity |

Antimicrobial Activity Predictions:

In silico studies have also been used to evaluate the antimicrobial potential of thymol by calculating its binding affinity to essential microbial enzymes. These computational models help to explain the compound's observed antimicrobial effects. nih.gov

| Microorganism | Protein Target | Binding Free Energy (ΔGbind, kcal/mol) | Methodology |

|---|---|---|---|

| Candida albicans | CYP51 | -20.04 | MM/GBSA |

| Staphylococcus aureus | Dihydrofolate reductase | -24.73 | MM/GBSA |

| Escherichia coli | Dihydropteroate synthase | -17.84 | MM/GBSA |

Applications in Chemical Synthesis and Materials Science of this compound

While specific, detailed research on the applications of this compound in chemical synthesis and materials science is not extensively documented in readily available scientific literature, its structural motifs suggest potential roles based on the reactivity of similar aromatic alcohols. This article explores the hypothetical and potential applications of this compound based on established chemical principles.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes

The future of chemical synthesis is intrinsically linked to the principles of green chemistry. For (3-Isopropyl-4-methylphenyl)methanol, a primary area of future research will be the development of synthetic pathways that are not only efficient but also environmentally benign. Current synthetic methods often rely on traditional multi-step processes that may involve hazardous reagents and generate significant waste.

Future research should focus on catalytic routes that minimize waste and energy consumption. This includes the exploration of biocatalysis, utilizing enzymes or whole-cell systems to perform the synthesis under mild conditions. Additionally, the use of earth-abundant metal catalysts for C-H activation and functionalization of the isopropyl or methyl groups on the aromatic ring presents a promising avenue. The direct, selective oxidation of the corresponding hydrocarbon, 3-isopropyl-4-methyltoluene, to the target alcohol using novel catalytic systems is a significant, albeit challenging, goal.

| Potential Sustainable Synthetic Strategy | Key Research Focus | Anticipated Advantages |

| Biocatalytic Synthesis | Engineering specific enzymes (e.g., hydroxylases) for regioselective oxidation. | High selectivity, mild reaction conditions, reduced waste. |

| Mechanochemical Synthesis | Utilizing mechanical force to drive the reaction, reducing or eliminating the need for solvents. | Lower environmental impact, potential for novel reactivity. |

| Flow Chemistry | Continuous production in microreactors for improved safety, efficiency, and scalability. | Enhanced process control, higher yields, safer handling of reactive intermediates. |

Exploration of Unique Reactivity Profiles under Extreme Conditions

Investigating the chemical behavior of this compound under non-standard or "extreme" conditions can unveil novel reactivity and lead to the formation of unique products. High-pressure chemistry, for instance, could alter reaction pathways and equilibria, potentially favoring the formation of kinetically disfavored products. The application of high temperatures in pyrolysis or flash vacuum pyrolysis could lead to interesting fragmentation or rearrangement patterns, providing insights into bond dissociation energies and molecular stability.

Furthermore, subjecting the compound to electrochemical conditions could open up new avenues for controlled oxidation or reduction reactions. The influence of the isopropyl and methyl substituents on the electron-transfer processes would be a key area of investigation. Sonochemistry, the use of ultrasound to initiate or accelerate reactions, could also be explored to understand its effects on the reactivity of the benzylic alcohol.

Advanced Spectroscopic Techniques for in situ Mechanistic Studies

A deep understanding of reaction mechanisms is fundamental to controlling chemical transformations. Future research should leverage advanced spectroscopic techniques for in situ studies of reactions involving this compound. This allows for the direct observation of transient intermediates and the elucidation of complex reaction pathways in real-time.

Techniques such as stopped-flow spectroscopy, time-resolved infrared (TRIR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy under reaction conditions can provide invaluable kinetic and structural data. For example, monitoring the catalytic oxidation of this compound in situ could help identify the active catalytic species and key intermediates, leading to the rational design of more efficient catalysts.

Computational Design of Novel Derivatives with Tailored Chemical Properties

The synergy between computational chemistry and experimental synthesis offers a powerful approach to the design of new molecules with specific, desired properties. For this compound, computational modeling can be used to predict the properties of a wide range of derivatives. By systematically modifying the functional groups on the aromatic ring or the alcohol moiety, it is possible to tailor properties such as electronic structure, reactivity, and intermolecular interactions.

Density Functional Theory (DFT) and other quantum chemical methods can be employed to calculate parameters like bond energies, electrostatic potentials, and frontier molecular orbital energies. This information can guide the synthesis of derivatives with enhanced catalytic activity, improved material properties, or specific biological interactions. For example, computational screening could identify derivatives with optimal electronic properties for use as ligands in organometallic catalysis or as building blocks for functional polymers.

| Derivative Class | Potential Property to Tailor | Target Application |

| Halogenated Derivatives | Electronic properties, lipophilicity | Pharmaceutical intermediates, functional materials |

| Amino- and Nitro-Derivatives | Redox potential, hydrogen bonding capability | Dyes, nonlinear optical materials, energetic materials |

| Extended Aromatic Systems | Photophysical properties (absorption/emission) | Organic light-emitting diodes (OLEDs), sensors |

Integration into Complex Supramolecular Architectures

Supramolecular chemistry, the study of systems held together by non-covalent interactions, offers a pathway to construct complex, functional assemblies from molecular building blocks. The hydroxyl group and the substituted aromatic ring of this compound make it an interesting candidate for integration into such architectures.

Future research could explore its use as a guest molecule in host-guest systems, such as cyclodextrins or calixarenes, to study molecular recognition phenomena. The hydroxyl group can participate in hydrogen bonding, a key interaction in the formation of self-assembled monolayers, liquid crystals, and metal-organic frameworks (MOFs). By designing complementary molecules that can specifically interact with the isopropyl and methyl groups, it may be possible to create highly ordered and functional supramolecular structures. The investigation of these complex systems could lead to the development of new materials for sensing, separation, or drug delivery.

常见问题

Q. How can researchers develop robust HPLC/GC protocols for quantifying this compound in environmental samples?

- Methodology : Optimize mobile phase composition (e.g., acetonitrile:phosphate buffer at pH 3.0) to improve peak resolution. For GC, derivatize the compound with BSTFA to enhance volatility. Validate methods via spike-and-recovery experiments in matrices like soil or wastewater, achieving detection limits <10 ppb .

Methodological Considerations

Q. What experimental designs mitigate methanol-induced artifacts during sample preparation?

- Methodology : Replace methanol with alternative solvents (e.g., ethanol or acetonitrile) in fixation steps to prevent compound degradation. For freeze-drying, use tert-butanol to minimize ice crystal formation. Include negative controls in spectroscopic analyses to rule out solvent interference .

Q. How do steric and electronic effects of the isopropyl group influence the compound’s stability under oxidative conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。